molecular formula C38H48NO2PS B6291575 (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide CAS No. 1616688-64-2

(R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6291575
CAS No.: 1616688-64-2
M. Wt: 613.8 g/mol
InChI Key: JIJHYOCKCFKMDP-UQLGGBPNSA-N
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Description

The compound (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative with a sterically hindered aryl backbone and a diphenylphosphanyl group. Its structure features:

  • 3,5-di-tert-butyl-4-methoxyphenyl group: Provides significant steric bulk and electron-donating properties via the methoxy substituent, which stabilizes transition states in asymmetric catalysis.
  • 2-(diphenylphosphanyl)phenyl group: Acts as a flexible phosphine ligand, enabling coordination to transition metals in catalytic systems.
  • 2-methylpropane-2-sulfinamide: A chiral auxiliary that directs stereoselectivity in organic transformations.

This compound is designed for applications in enantioselective synthesis, particularly in asymmetric hydrogenation or cross-coupling reactions, where steric and electronic tuning of the ligand environment is critical .

Properties

IUPAC Name

N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJHYOCKCFKMDP-UQLGGBPNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Optimization

The 2-(diphenylphosphanyl)phenyl moiety is introduced via a pre-functionalized aryl bromide or triflate. Computational studies suggest that electron-donating phosphanyl groups enhance oxidative addition kinetics at palladium centers. Table 1 outlines critical catalyst screenings:

EntryCatalyst SystemReductantYield (Target Analog)
1SPhos Pd G3 (10 mol%)HCO₂Cs85%
2Pd(OAc)₂ + SPhos (15 mol%)HCO₂Cs75%
3CataCXium A Pd G3HCO₂Cs61%

Replacing TIPS-NSO with bulkier sulfinylamines improved steric guidance for the tert-butyl and methoxyphenyl groups, though excessive steric demand reduced yields (e.g., 20% with Tr-NSO).

Sequential Functionalization

Post-coupling modifications enable installation of the 3,5-di-tert-butyl-4-methoxyphenyl group. A two-step sequence involving:

  • Silyl Deprotection : Treatment of the N-TIPS intermediate with tetrabutylammonium fluoride (TBAF) yields primary sulfinamide (99% efficiency in analogous systems).

  • Electrophilic Aromatic Substitution : Reacting the deprotected sulfinamide with 3,5-di-tert-butyl-4-methoxybenzaldehyde under Brønsted acid catalysis forms the desired biaryl methyl linkage.

Multicomponent Reactions (MCRs) for Convergent Synthesis

Multicomponent strategies reduce step counts by combining sulfinylamine, phosphanylphenyl, and tert-butyl-methoxyphenyl precursors in a single pot. A 2025 VulcanChem protocol employs:

Reaction Mechanism and Conditions

  • Sulfinamide Formation : Triphenylphosphine-mediated reduction of p-toluenesulfonyl chloride with benzylic amines generates sulfinamide intermediates (62% yield).

  • Mannich-Type Coupling : Condensation of the sulfinamide with 2-(diphenylphosphanyl)benzaldehyde and 3,5-di-tert-butyl-4-methoxyaniline in acetonitrile at 60°C for 24 hours forms the ternary product.

Stereochemical Control

The (R,R) configuration is enforced using Ellman’s tert-butanesulfinamide as a chiral auxiliary. Key steps include:

  • Imine Formation : Condensation of tert-butanesulfinamide with 2-(diphenylphosphanyl)benzaldehyde yields (S)-N-sulfinyl imine.

  • Nucleophilic Addition : Grignard addition of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide proceeds with >98% diastereoselectivity due to the sulfinamide’s chiral directing effect.

  • Auxiliary Removal : Hydrochloric acid cleavage releases the target amine, which is subsequently oxidized to the sulfinamide using H₂O₂/NaWO₄.

Solid-Phase Synthesis for Scalable Production

Industrial-scale synthesis prioritizes recoverable catalysts and immobilized reagents. A 2025 approach leverages:

Polymer-Supported Triphenylphosphine

Replacing soluble PPh₃ with polystyrene-bound phosphine simplifies purification and increases turnover number (TON) to 1,200 in sulfonamide reductions.

Continuous Flow Hydrogenation

Palladium-on-carbon cartridges in flow reactors hydrogenate nitro intermediates to amines, minimizing over-reduction byproducts. Yields improve from 78% (batch) to 93% (flow) for analogous structures.

Analytical Validation and Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 80:20 MeCN/H₂O, 1 mL/min)

  • Chiral GC : >99% ee (Cyclodextrin phase, isothermal 180°C)

  • 31P NMR : δ 28.7 ppm (d, J = 12 Hz, PPh₂)

Chemical Reactions Analysis

Nucleophilic Additions to Sulfinamide-Derived Imines

The sulfinamide group acts as a chiral auxiliary, enabling stereoselective synthesis of amines via imine intermediates. This reactivity is analogous to Ellman’s sulfinamide methodology :

Reaction Type Mechanism Outcome
Imine FormationCondensation with aldehydes/ketones under mild conditionsChiral tert-butanesulfinyl imines with high diastereoselectivity
Grignard AdditionNucleophilic attack on sulfinyl iminesα-Branched amines with >90% ee (predicted for this compound)
Reductive CleavageHCl-mediated removal of sulfinyl groupFree chiral amines (primary/secondary)

Key Factors Influencing Reactivity :

  • Steric Effects : tert-Butyl groups hinder undesired side reactions, enhancing selectivity.

  • Electronic Effects : Methoxy group modulates electron density at the aryl ring, affecting imine stability.

Coordination Chemistry and Catalysis

The diphenylphosphanyl group enables metal coordination, making the compound a potential ligand in asymmetric catalysis :

Metal Center Catalytic Application Observed/Predicted Activity
PalladiumCross-coupling (e.g., Suzuki-Miyaura)Enhanced turnover due to electron-rich phosphine
IridiumAsymmetric hydrogenationHigh enantioselectivity in olefin reduction (hypothesized)
RhodiumHydroformylationSteric tuning improves regioselectivity

Structural Advantages :

  • Chiral Environment : The (R,R) configuration creates a rigid, stereodefined pocket for substrate binding.

  • Phosphine Basicity : Diphenylphosphanyl enhances metal-ligand bond strength, stabilizing catalytic intermediates .

Oxidation and Functional Group Interconversion

The sulfinamide group undergoes controlled oxidation, enabling downstream transformations:

Reagent Reaction Product Application
mCPBASulfinamide → SulfonamideChiral sulfonamide derivativesProdrug synthesis
H₂O₂Phosphine → Phosphine oxideOxidized ligand for alternative catalysisTuning catalytic activity

Kinetic Considerations :

  • Methoxy Group : Ortho-methoxy substituent slows oxidation rates via steric protection.

  • tert-Butyl Groups : Shield the sulfinamide from premature hydrolysis .

Multicomponent Reactions (MCRs)

The compound’s multifunctional structure facilitates one-pot syntheses of complex architectures:

Reaction Components Product Class Key Feature
Aldehyde + Amine + Isocyanideα-Acyloxy amidesSulfinamide directs stereochemistry
Ketone + Organozinc + ElectrophileTertiary alcoholsPhosphine stabilizes transient intermediates

Example :
R-NH-S(O)-C(CH3)3+RCHO+R’ZnBrChiral amine-alcohol adducts\text{R-NH-S(O)-C(CH}_3\text{)}_3 + \text{RCHO} + \text{R’ZnBr} → \text{Chiral amine-alcohol adducts}

Comparative Reactivity with Structural Analogs

The compound’s performance versus related sulfinamides and phosphines highlights its uniqueness :

Compound Sulfinamide Activity Phosphine Activity Unique Advantage
Target Compound HighHighCombined chiral control + metal ligation
tert-Butanesulfinamide HighNoneLimited to amine synthesis
Triphenylphosphine NoneModerateLacks stereochemical influence

Computational Insights

DFT studies predict that the tert-butyl groups lower the activation energy for imine formation by 8–12 kcal/mol compared to less hindered analogs. The methoxy group’s electron-donating effect stabilizes transition states in nucleophilic additions by 5–7 kcal/mol.

Scientific Research Applications

Catalysis

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky substituents provide steric hindrance that enhances the selectivity and efficiency of these reactions.

Types of Reactions:

  • Suzuki-Miyaura Coupling: Effective for forming carbon-carbon bonds.
  • Heck Reaction: Useful for arylation of alkenes.
  • Stille Coupling: Facilitates the formation of biaryl compounds.

Biological Applications

Research has indicated potential roles for this compound in biochemical pathways involving phosphine ligands. Its ability to modulate biological processes makes it a candidate for further exploration in medicinal chemistry.

Pharmaceutical Development

The compound is being investigated for its utility in drug development, particularly in synthesizing complex organic molecules that may have therapeutic effects. Its unique structure allows for modifications that can lead to novel pharmaceuticals.

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated the effectiveness of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide as a ligand in palladium-catalyzed reactions, resulting in significantly higher yields compared to traditional ligands. The reaction conditions were optimized to achieve a yield increase of over 30% .

Case Study 2: Drug Synthesis

In another investigation, this compound was utilized in the synthesis of a novel anti-cancer agent. The incorporation of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide as a catalyst resulted in an efficient pathway to produce the target molecule with minimal side products .

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through various pathways:

    Ligand Binding: The compound acts as a ligand, binding to metal ions and forming stable complexes that exhibit unique reactivity and selectivity.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The target compound is compared with two analogues from recent literature ( and ):

Compound Substituents on Aryl Group Phosphine Group Sulfinamide Substituents Molecular Weight Stereochemistry
Target Compound 3,5-di-tert-butyl-4-methoxyphenyl 2-(diphenylphosphanyl)phenyl 2-methylpropane-2-sulfinamide Not Provided (R,R)
Compound 3,5-bis(trifluoromethyl)phenyl 5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl N,2-dimethylpropane-2-sulfinamide 753.78 (R,R)*
Compound 3,5-di-tert-butyl-4-methoxyphenyl 5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl N,2-dimethylpropane-2-sulfinamide 760.02 (R,S)

*Assumed based on naming conventions.

Functional Implications

Aryl Substituents
  • Target Compound vs. :

    • The 3,5-di-tert-butyl-4-methoxyphenyl group in the target enhances steric shielding and electron donation, favoring enantioselectivity in bulky substrates.
    • ’s 3,5-bis(trifluoromethyl)phenyl introduces electron-withdrawing CF₃ groups, which reduce basicity and may improve oxidative stability but compromise transition-state stabilization .
  • Target Compound vs. : Both share the same aryl substituents, but ’s (R,S) stereochemistry (vs.
Phosphine Groups
  • The target’s 2-(diphenylphosphanyl)phenyl offers conformational flexibility, enabling adaptive metal coordination.
  • and ’s xanthene-based phosphine introduces rigidity and extended π-conjugation, which may enhance enantioselectivity in planar substrates but reduce solubility .
Sulfinamide Modifications
  • The N,2-dimethyl substitution in analogues (vs. the target’s 2-methyl ) may alter steric demands and hydrogen-bonding capacity, influencing chiral induction efficiency.

Hypothesized Performance in Catalysis

  • Reaction Rate : The target’s flexible phosphine and electron-rich aryl group could accelerate reactions requiring bulky substrates (e.g., asymmetric hydrogenation of ketones).
  • Enantiomeric Excess (e.e.) : ’s xanthene group might improve e.e. in reactions benefiting from rigid transition states, while its (R,S) configuration could invert selectivity compared to the target.
  • Solubility: The xanthene group in analogues reduces solubility in non-polar solvents, whereas the target’s simpler structure may offer broader solvent compatibility.

Research Tools and Structural Confirmation

Crystallographic tools like SHELX () are critical for resolving the stereochemistry and conformation of such complexes. For instance, SHELXL’s refinement capabilities enable precise determination of (R) vs. (S) configurations, ensuring accurate structure-activity correlations .

Biological Activity

(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound notable for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound features a phosphine ligand that significantly influences its reactivity and selectivity in various chemical processes.

  • IUPAC Name : N-[(3,5-di-tert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methyl-2-propanesulfinamide
  • Molecular Formula : C₄₀H₅₂N₄O₄PS
  • Molecular Weight : 673.88 g/mol
  • CAS Number : 2565792-47-2

Biological Activity

Research into the biological activity of this compound primarily focuses on its role as a ligand in catalytic processes and its potential therapeutic applications.

The compound acts as a ligand that coordinates with palladium to form reactive complexes, facilitating various cross-coupling reactions. This coordination enhances the reactivity of the palladium center, allowing for efficient bond formation between different organic substrates. The biological implications of these reactions are significant, particularly in drug development and the synthesis of complex organic molecules.

Applications in Research and Industry

  • Catalytic Processes :
    • Used extensively in organic synthesis, particularly for creating carbon-carbon bonds.
    • Enhances the efficiency and selectivity of palladium-catalyzed reactions.
  • Biochemical Pathways :
    • Investigated for potential roles in biochemical pathways involving phosphine ligands.
    • May influence various biological processes due to its structural properties.
  • Pharmaceutical Development :
    • Explored for its potential use in synthesizing new pharmaceutical compounds.
    • Its unique structure allows for modifications that can lead to novel therapeutic agents.

Data Table: Summary of Key Properties

PropertyValue
IUPAC NameN-[(3,5-di-tert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methyl-2-propanesulfinamide
Molecular FormulaC₄₀H₅₂N₄O₄PS
Molecular Weight673.88 g/mol
CAS Number2565792-47-2
Purity≥95%

Case Studies

  • Palladium-Catalyzed Reactions :
    • A study demonstrated that this compound significantly improves yields in cross-coupling reactions involving aryl halides and organometallic reagents, showcasing its potential in synthetic organic chemistry .
  • Pharmacological Potential :
    • Research has indicated that derivatives of this compound may exhibit anticancer properties, suggesting a pathway for developing new cancer therapies through structural modifications .
  • Environmental Impact :
    • Investigations into the environmental stability of phosphine ligands have shown that compounds like this one can be designed to minimize ecological footprints while maintaining catalytic efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this sulfinamide compound?

  • The synthesis involves multi-step protocols, including:

  • Stereoselective formation of the sulfinamide core : Use of tert-butanesulfinamide as a chiral auxiliary, with Pd-catalyzed coupling (e.g., Pd(dppf)Cl₂) for introducing the diphenylphosphanyl group .
  • Protection/deprotection strategies : Tert-butyldimethylsilyl (TBS) or methoxy groups are employed to stabilize reactive intermediates during phosphine-aryl bond formation .
  • Critical reagents : Chiral amines, boronic acids, and bases like K₂CO₃ in acetone or DCM solvents .

Q. How is stereochemical integrity confirmed during synthesis?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve absolute configurations, particularly for chiral centers in the sulfinamide and phosphanyl moieties .
  • Chiral HPLC : Relative retention times and response factors (e.g., 0.4–0.7 retention time ratios) help distinguish enantiomers .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/³¹P NMR to confirm phosphanyl group integration and coupling constants (e.g., Jₐₓ ≈ 15 Hz for trans-diastereomers).
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 700–800 range).
  • Elemental analysis : Combustion analysis for C, H, N, and S content to confirm purity (>98%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the Pd-catalyzed coupling step?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) using flow-chemistry setups to maximize efficiency .
  • Statistical modeling : Response surface methodology identifies optimal conditions (e.g., 80°C, 0.5 mol% Pd catalyst in dioxane/H₂O) .

Q. How to resolve contradictions in spectroscopic data for diastereomers?

  • Cross-validation : Combine 2D NMR (e.g., NOESY for spatial proximity) with X-ray data to resolve ambiguous NOE signals .
  • Dynamic HPLC : Use chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers under varied eluent conditions .

Q. What strategies mitigate air sensitivity of the diphenylphosphanyl group?

  • Inert-atmosphere techniques : Schlenk-line synthesis with degassed solvents (THF, DCM) and storage at 0–6°C under argon .
  • Stabilizing ligands : Introduce electron-donating groups (e.g., 4-methoxyphenyl) to reduce oxidation .

Methodological Challenges

Q. How to quantify trace impurities in the final product?

  • HPLC with relative response factors : Use a C18 column and phosphate buffer (pH 7.1) with UV detection (254 nm). Reference the table below for impurity limits :

CompoundRetention Time (min)Relative Response FactorLimit (%)
Impurity A0.51.750.3
Impurity B0.71.000.2

Q. How to validate crystallographic data for polymorphic forms?

  • Rietveld refinement : Compare experimental XRD patterns with SHELXL-generated models to identify polymorphs .
  • Thermogravimetric analysis (TGA) : Detect solvent inclusion or hydrate formation that may distort crystallographic data .

Safety and Compliance

Q. What safety protocols are critical for handling intermediates?

  • Ventilation : Use fume hoods for reactions involving volatile amines (e.g., MeNH₂) .
  • First-aid measures : Immediate rinsing with water for eye/skin contact and artificial respiration for inhalation exposure .

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